molecular formula C12H16N2 B1531099 [(1H-indol-5-yl)methyl](propan-2-yl)amine CAS No. 1205-20-5

[(1H-indol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B1531099
CAS No.: 1205-20-5
M. Wt: 188.27 g/mol
InChI Key: MFOCCYSRJFGYMC-UHFFFAOYSA-N
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Description

Structural Analysis and Nomenclature

Core Indole Scaffold Configuration

The compound (1H-indol-5-yl)methylamine features a core indole scaffold , a bicyclic aromatic system formed by the fusion of a benzene ring and a pyrrole ring . This structure is characterized by:

  • Benzene-Pyrrole Fusion Characteristics

    • The indole skeleton consists of a six-membered benzene ring fused to a five-membered pyrrole ring.
    • The pyrrole nitrogen (position 1) is part of the aromatic π-system, contributing to the molecule’s planarity and conjugation.
    • Bond alternation within the indole ring is evident, with C–N bonds averaging 1.373–1.407 Å and C–C bonds ranging from 1.349–1.447 Å, as observed in crystallographic studies of indole derivatives.
  • Substitution Pattern at Position 5

    • A methylene group (-CH₂-) is attached to the 5-position of the indole ring, forming a bridge to the propan-2-ylamine moiety.
    • The 5-position substitution introduces steric and electronic perturbations, altering the indole’s reactivity. For example, electron-donating groups at this position can enhance the indole’s nucleophilic character at the pyrrole nitrogen.
Indole Bond Lengths (Å) Experimental Theoretical
N1–C1 1.373–1.407 1.367–1.375
C1–C2 1.395–1.398 1.395–1.398
C7–C8 1.349–1.447 1.363–1.446
Data sourced from crystallographic studies of indole derivatives.

Isopropylaminomethyl Functional Group

The isopropylaminomethyl group (-CH₂-NH-C(CH₃)₂) is a critical substituent, influencing both steric and electronic properties.

  • Bond Angles and Hybridization

    • The nitrogen atom in the propan-2-ylamine group is sp³ hybridized , with a tetrahedral geometry.
    • C–N–C bond angles in isopropylamine derivatives typically range between 108°–110° , slightly reduced from the ideal 109.5° tetrahedral angle due to steric repulsion between the isopropyl and methyl groups.
    • In (1H-indol-5-yl)methylamine, the spatial arrangement is further constrained by the rigid indole scaffold, potentially compressing bond angles.
  • Steric and Electronic Effects

    • Steric Effects : The bulky isopropyl group creates significant steric hindrance, limiting rotational freedom around the N–CH₂ bond. This rigidity may stabilize specific conformers, as observed in isopropylamine’s trans and gauche isomers.
    • Electronic Effects : The electron-donating inductive effect of the isopropyl group slightly increases the nucleophilicity of the amine’s lone pair. However, resonance effects are minimal due to the lack of conjugation between the amine and indole π-system.
Bond Angle Comparison Isopropylamine Triethylamine Ammonia
C–N–C 108°–110° 108° 107°
Data sourced from experimental and theoretical studies.

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)14-8-10-3-4-12-11(7-10)5-6-13-12/h3-7,9,13-14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOCCYSRJFGYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tscherniac-Einhorn Reaction Route

One of the direct methods to synthesize related indoline derivatives is the Tscherniac-Einhorn reaction. This involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis, followed by hydrolysis to yield the free amine. However, this reaction can produce complex mixtures due to the unprotected NH group on indoline.

To overcome this, acetyl protection of the indoline nitrogen is employed before reaction, which leads to cleaner products. Subsequent treatment with hydrazine hydrate in methanol and acidification yields the dihydrochloride salt of the amine, which can be converted to the free base by alkalization.

Key features:

  • Use of acetyl protection to improve reaction selectivity
  • Removal of protective groups simultaneously during hydrazine treatment
  • Characterization by NMR, IR, and mass spectrometry confirms product identity

This method provides a convenient intermediate for further functionalization of the indoline ring and amine group, facilitating synthesis of pharmacologically relevant derivatives.

Microwave-Assisted Alkylation of Indol-5-amine

Another efficient approach involves the alkylation of 1H-indol-5-amine with haloalkanes under microwave irradiation:

  • Reaction conditions: 1H-indol-5-amine (1 equiv) with haloalkane (0.5 equiv) in DMF solvent
  • Microwave irradiation at 150 °C for 5 minutes
  • When haloalkanes are used as hydrochloride salts, triethylamine is added to neutralize acid
  • Workup includes aqueous quenching, organic extraction, drying, and chromatographic purification
  • Yields typically range from 50% to 56%

This method allows direct N-alkylation to introduce the propan-2-yl group, producing (1H-indol-5-yl)methylamine analogues efficiently with moderate yields.

Multi-Step Synthesis via Chiral Sulfinamide Intermediates

For enantiomerically pure forms of indolyl propan-2-amines, a multi-step synthetic sequence is used:

  • Preparation of intermediate ketones via modified Nef reaction from nitroalkenes and Fe-HCl
  • Condensation of ketones with (R)-(+)-2-methyl-2-propanesulfinamides to form chiral sulfonamides
  • Final desulfonation under mild hydrochloric acid/methanol conditions yields optically pure (R)-1-(1H-indol-3-yl)propan-2-amines with >99% enantiomeric excess

This approach is time- and cost-efficient, avoiding further chiral separation steps and yielding high optical purity, which is crucial for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Tscherniac-Einhorn Reaction Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione, H2SO4, hydrazine hydrate, MeOH High Requires acetyl protection; simultaneous deprotection
Microwave-Assisted Alkylation 1H-indol-5-amine + haloalkane, DMF, 150 °C, 5 min microwave 50-56 Direct N-alkylation; triethylamine for haloalkane HCl salts
Chiral Sulfinamide Multi-Step Nitroalkenes, Fe-HCl, (R)-sulfinamide, HCl/MeOH High Produces optically pure amines (>99% ee)

Research Findings and Analytical Characterization

  • The Tscherniac-Einhorn method yields compounds confirmed by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, showing characteristic NH2 and NH signals in ^1H NMR and IR spectra.
  • Microwave-assisted alkylation provides moderate yields with efficient reaction times, confirmed by chromatographic purification and spectroscopic analysis.
  • The chiral sulfinamide route achieves excellent enantiopurity and yield, validated by optical rotation and chiral HPLC analysis, facilitating synthesis of chiral amines for drug development.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products

The major products formed from these reactions include various substituted indoles, indole-2,3-diones, and reduced indole derivatives .

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)methylamine involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Position on the Indole Ring

  • (1H-Indol-3-yl)ethylamine ():
    This compound substitutes the indole at the 3-position with an ethylamine-isopropyl group instead of the 5-position methyl-isopropylamine. The indol-3-yl substitution is common in tryptamine derivatives, which often interact with serotonin receptors. The 5-position substitution in the target compound may alter receptor selectivity due to steric and electronic differences .

  • In contrast, the target compound’s methyl group at the same position may improve metabolic stability by reducing electrophilic reactivity .

Modifications to the Amine Group

  • (1-Methyl-1H-indol-5-yl)methanamine (): This analog lacks the branched isopropyl group, replacing it with a simpler methanamine.
  • {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine ():
    Replacing the indole with a benzyloxy-substituted phenyl ring eliminates the heterocyclic nitrogen, reducing hydrogen-bonding capacity. The indole’s nitrogen in the target compound may participate in π-stacking or receptor interactions, influencing potency .

Complex Derivatives with Additional Rings

  • (2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine ():
    This structurally complex derivative incorporates indazole and pyridine rings, linked via an oxypropan-2-amine chain. The additional rings and stereochemistry (2S) likely enhance selectivity for kinase inhibitors, whereas the target compound’s simplicity may favor broader interactivity or easier synthesis .

Spectral Data

  • The target compound’s ¹H NMR spectrum shows signals for the NH2 group (δ ~2.45 ppm) and NH indole proton (δ ~5.28 ppm), distinct from disubstituted analogs like (2,3-dihydro-1H-indol-5-ylmethyl)amine , which lack these features ().
  • IR spectra of the target compound display NH/amine stretching vibrations at 3359–3282 cm⁻¹, absent in non-amine derivatives like 5-(2-aminopropyl)indane () .

Pharmacological and Physicochemical Properties

Pharmacological Potential

  • The isopropylamine group in the target compound may enhance binding to monoamine transporters or receptors, similar to N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine (), a substituted tryptamine with reported psychoactive properties .
  • 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine () demonstrates how phenyl substitutions at indole positions can modulate affinity for adrenergic or dopaminergic receptors, suggesting the target compound’s 5-substitution may favor alternative targets .

Physicochemical Properties

  • Lipophilicity : The isopropyl group increases logP compared to simpler amines like (1H-indol-5-yl)methanamine , improving membrane permeability.
  • Solubility: The indole NH group may enhance aqueous solubility relative to non-polar analogs like {[3-(benzyloxy)phenyl]methyl}(propan-2-yl)amine () .

Comparative Data Table

Compound Substitution Position Amine Group Key Feature Pharmacological Note Reference
(1H-Indol-5-yl)methylamine 5-position Isopropylamine Indole NH for H-bonding CNS permeability enhancer
1-(5-Chloro-1H-indol-3-yl)propan-2-amine 3-position, 5-Cl Propan-2-amine Electronegative Cl for binding Potential metabolic stability
(1-Methyl-1H-indol-5-yl)methanamine 5-position, N-methyl Methanamine Simplified structure Reduced lipophilicity
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine Phenyl ring Isopropylamine Benzyloxy for π-interactions Lower receptor selectivity

Biological Activity

The compound (1H-indol-5-yl)methylamine , also known as (1-Methyl-1H-indol-5-yl)methylamine , is a derivative of indole that has garnered attention for its diverse biological activities. Indole derivatives are recognized for their potential therapeutic effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, biochemical pathways, and comparative analyses with similar compounds.

Target of Action

Indole derivatives, including (1H-indol-5-yl)methylamine, bind to multiple receptors with high affinity. This binding can influence various cellular processes and signaling pathways, making them effective in various therapeutic contexts.

Mode of Action

Research indicates that similar compounds can induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit tubulin polymerization. These actions suggest a significant role in cancer treatment by disrupting normal cell division.

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling : Modulates key signaling molecules leading to changes in proliferation and apoptosis.
  • Gene Expression : Alters gene expression patterns associated with various cellular responses.
  • Metabolism : Affects cellular metabolism by interacting with enzymes and influencing metabolic pathways.

Pharmacokinetics

Indole derivatives are known to exhibit favorable pharmacokinetic profiles. They demonstrate good absorption and distribution within biological systems, which is crucial for their therapeutic efficacy.

Comparative Analysis

To understand the unique properties of (1H-indol-5-yl)methylamine, it is beneficial to compare it with other related indole derivatives:

Compound NameStructural FeaturesBiological Activity
1-Methylindole Lacks propan-2-ylamine groupLess biologically active
5-Methylindole Lacks 1-methyl and propan-2-ylamine groupsDifferent chemical and biological properties
1-Methyl-5-nitroindole Contains a nitro groupVaries in reactivity and applications

The distinct substitution pattern of (1H-indol-5-yl)methylamine imparts unique chemical and biological properties compared to these other derivatives.

Anticancer Activity

A study demonstrated that compounds similar to (1H-indol-5-yl)methylamine exhibited significant anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involved the inhibition of critical enzymes that facilitate cancer cell proliferation .

Antimicrobial Properties

Research has shown that indole derivatives possess antimicrobial properties. In particular, (1H-indol-5-yl)methylamine has been evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the indole-propan-2-ylamine linkage (e.g., δ 7.3–7.5 ppm for indole protons; δ 1.2 ppm for isopropyl CH3) .
  • GC-MS/EI : Fragmentation patterns (e.g., m/z 174 for the molecular ion) validate the structure .
  • HPLC-TOF : Ensures >99% purity and exact mass verification (calculated for C12H15N2: 187.1235) .

How can contradictory biological activity data across studies be resolved?

Advanced
Discrepancies often arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or receptor isoform (e.g., rat vs. human 5-HT6) significantly alter Ki values .
  • Compound Purity : Impurities >2% (e.g., unreacted intermediates) can skew results; orthogonal purification (HPLC + GC-MS) is recommended .
  • Stereochemical Effects : Enantiomeric purity (e.g., R vs. S configuration) impacts receptor binding; chiral HPLC or X-ray crystallography (using SHELXL ) resolves this .

What computational tools predict metabolic stability in preclinical models?

Q. Advanced

  • In Silico Metabolism : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., N-demethylation) .
  • Liver Microsome Assays : Incubate with rat/human microsomes and analyze metabolites via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorescent assays (e.g., CYP3A4) assess potential drug-drug interactions .

How does fluorine substitution at the indole 5-position influence pharmacological properties?

Advanced
Fluorine enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration (critical for CNS targets) .
  • Receptor Selectivity : 5-Fluoro analogs show 10-fold higher 5-HT6 affinity vs. non-fluorinated derivatives due to halogen bonding with Tyr249 .
  • Metabolic Stability : Fluorine reduces oxidative degradation by CYP2D6, extending half-life in hepatic assays .

What strategies improve yield in multi-step syntheses of this compound?

Q. Basic

  • Optimized Coupling : Use Buchwald-Hartwig conditions (Pd2(dba)3, XPhos) for indole-amine coupling (yield >75%) .
  • In Situ Protection : Boc-protection of the amine prevents side reactions during alkylation .
  • Flow Chemistry : Continuous flow systems reduce reaction time and improve scalability .

How can crystallography (e.g., SHELX) resolve structural ambiguities?

Q. Advanced

  • Single-Crystal X-ray Diffraction : SHELXL refines bond lengths/angles, confirming the methyl-propan-2-ylamine orientation.
  • Twinned Data Refinement : SHELXL handles twinning (common in indole derivatives) to resolve disorder in the isopropyl group .
  • Hydrogen Bonding Networks : Identifies interactions (e.g., N-H⋯O) critical for stability in solid-state formulations .

What in vitro models are suitable for preliminary neuropharmacological screening?

Q. Advanced

  • Primary Neuronal Cultures : Measure cAMP accumulation (via ELISA) to assess 5-HT6 receptor activation .
  • Calcium Imaging : FLIPR assays quantify intracellular Ca²⁺ flux in HEK293-Gα15 cells .
  • hERG Channel Assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

How do structural analogs compare in antimicrobial activity?

Q. Advanced

  • Comparative MIC Testing : Against S. aureus and E. coli, bromo-substituted analogs (e.g., 4-Bromo derivative) show MIC = 8 µg/mL vs. 32 µg/mL for the parent compound, likely due to enhanced membrane disruption .
  • ROS Generation : DCFH-DA assays confirm that indole-amines induce reactive oxygen species in bacterial cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 2
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[(1H-indol-5-yl)methyl](propan-2-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.